molecular formula C8H16ClNO B13576944 6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride

6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13576944
M. Wt: 177.67 g/mol
InChI Key: QNIPPJSFDCCGIZ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, adding to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable azaspiro compound with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride
  • 6-(Methylamino)-2-oxa-spiro[3.3]heptane hydrochloride

Uniqueness

6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride is unique due to its methoxymethyl group, which can influence its reactivity and interaction with biological targets. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

6-(methoxymethyl)-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-4-7-2-8(3-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H

InChI Key

QNIPPJSFDCCGIZ-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2(C1)CNC2.Cl

Origin of Product

United States

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